5-Isopropyl-2-nitrobenzaldehyde
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Overview
Description
5-Isopropyl-2-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO3. It is a substituted benzaldehyde, characterized by the presence of an isopropyl group at the 5-position and a nitro group at the 2-position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives often interact with proteins and enzymes in the body, acting as inhibitors or activators .
Mode of Action
These compounds often undergo nucleophilic substitution reactions at the benzylic position . The nitro group (-NO2) on the benzene ring is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Result of Action
Benzaldehyde derivatives are often involved in a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
The action of 5-Isopropyl-2-nitrobenzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its reactivity and interaction with biological targets .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 5-Isopropyl-2-nitrobenzaldehyde, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
Benzylic compounds can undergo free radical reactions . For example, in the presence of N-bromosuccinimide (NBS), a benzylic hydrogen can be removed to form a succinimidyl radical .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of isopropylbenzaldehyde, followed by oxidation. The nitration process typically uses nitric acid and sulfuric acid as reagents, while the oxidation step can be carried out using potassium permanganate in an alkaline medium .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and oxidation processes. The starting material, isopropylbenzaldehyde, is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then oxidized using potassium permanganate in an alkaline medium to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-Isopropyl-2-nitrobenzoic acid.
Reduction: 5-Isopropyl-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isopropyl-2-nitrobenzaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the isopropyl group.
4-Isopropyl-2-nitrobenzaldehyde: Similar structure but with the isopropyl group at the 4-position.
5-Isopropyl-3-nitrobenzaldehyde: Similar structure but with the nitro group at the 3-position.
Uniqueness: 5-Isopropyl-2-nitrobenzaldehyde is unique due to the specific positioning of the isopropyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in the synthesis of specific organic compounds and in various research applications .
Properties
IUPAC Name |
2-nitro-5-propan-2-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)8-3-4-10(11(13)14)9(5-8)6-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYWJXDVXISAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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